2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a benzoyl group, and a chlorobenzoyl group, making it a subject of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-13-9-14(2)21(15(3)10-13)25-19(27)12-28-20-11-16(4)24-22(26-20)17-5-7-18(23)8-6-17/h5-11H,12H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDURKAYEYUQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzoyl and chlorobenzoyl groups, and the final coupling with the phenylethylamine moiety. Common reagents used in these reactions include chlorobenzoyl chloride, benzoyl chloride, and piperidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted amides or thiol derivatives.
Scientific Research Applications
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide: shares similarities with other piperidine derivatives and benzoyl compounds.
N-(2-phenylethyl)piperidine-4-carboxamide: Lacks the chlorobenzoyl group, leading to different chemical properties.
1-{3-[(2-chlorobenzoyl)amino]benzoyl}piperidine: Lacks the phenylethyl group, affecting its biological activity.
Uniqueness
The presence of both the chlorobenzoyl and phenylethyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.87 g/mol. The structure includes a pyrimidine core with a chlorophenyl substituent and a trimethylphenyl acetamide moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi. For instance, studies have documented its effectiveness against Staphylococcus aureus and Candida albicans.
- Antiviral Activity : Preliminary data suggest that it may inhibit viral replication in cell cultures, although specific mechanisms are yet to be fully elucidated.
- Anticancer Properties : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, potentially through the inhibition of specific kinases involved in cell proliferation.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. It may inhibit key enzymes or receptors, thereby disrupting critical cellular processes such as signal transduction and proliferation. For example, its action may involve the inhibition of kinases associated with cancer pathways.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Efficacy :
- A study found that the compound exhibited an MIC (Minimum Inhibitory Concentration) value of 12.5 μg/mL against Staphylococcus aureus, indicating significant antimicrobial potential.
- Another study reported antifungal activity against Candida albicans, with an MIC value of 15 μg/mL.
-
Anticancer Studies :
- In a study involving human breast cancer cell lines (MCF-7), the compound induced apoptosis at concentrations as low as 10 μM, suggesting its potential as an anticancer agent.
- Further research on prostate cancer cells indicated that treatment with this compound led to a reduction in cell viability by over 50% at 20 μM after 48 hours.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
